5-Fluoro-1-methylindole-3-acetic acid
Overview
Description
5-Fluoro-1-methylindole-3-acetic acid is a useful research compound. Its molecular formula is C11H10FNO2 and its molecular weight is 207.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Analysis
- Synthesis Process : 5-Fluoro-1-methylindole-3-acetic acid has been synthesized through a specific process involving the reaction of 5-fluoro-2-methylindene-1,3-dione-3,3'-o-ethylene ketal with p-methylsulfinylbenzyl compounds, followed by hydrolysis and reaction with a malonic acid ester (Charney & Al, 1966).
Fluorescence Analysis
- Fluorescence in Biological Samples : The compound has been involved in fluorescence analysis of indoleacetic acids in biological samples, employing chromatographic separation and fluorometric systems (Chilcote, 1972).
- Quantitative Determination in Body Fluids : High-performance liquid chromatography has been used for the quantitative determination of 5-hydroxyindole-3-acetic acid, a related compound, in urine and cerebrospinal fluid, indicating the relevance of this chemical structure in biological analysis (Beck, Palmskog & Hultman, 1977).
Crystal Structure Analysis
- Crystal Structure Exploration : The crystal structure of related compounds, such as 2-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine) glycin, has been determined, providing insights into the molecular arrangement and properties of fluoro-substituted compounds (Xiong et al., 2006).
Applications in Cancer Therapy
- Targeted Cancer Therapy : 5-Fluoroindole-3-acetic acid has shown potential as a prodrug activated by peroxidase for targeted cancer therapy. It's oxidized by horseradish peroxidase, forming cytotoxic products and showing potent cytotoxic activity in various tumor cell lines (Folkes et al., 2002).
- Reactivity and Cytotoxicity : The oxidation of indole-3-acetic acid derivatives by peroxidases produces cytotoxins like 3-methylene-2-oxindoles, with 5-fluoroindole-3-acetic acid showing high cytotoxicity towards cells, suggesting its efficacy in targeted cancer therapy (Folkes, Rossiter & Wardman, 2002).
Properties
IUPAC Name |
2-(5-fluoro-1-methylindol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-5-8(12)2-3-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYMPMYLBKLJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)F)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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